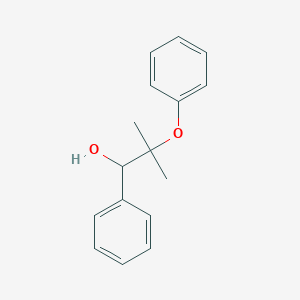

2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenoxy-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-16(2,18-14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQMXFHEZXVADX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Targeted Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Reductive Transformations of Precursor Ketones

The key step in the proposed synthesis is the reduction of the carbonyl group in 2-methyl-2-phenoxy-1-phenylpropan-1-one. This transformation can be achieved through various reductive methods. A common and effective method for reducing ketones to alcohols is through the use of hydride reagents.

A probable synthesis would involve the reduction of 2-methyl-2-phenoxy-1-phenylpropan-1-one. This reaction is analogous to the reduction of isobutyrophenone (B147066) to yield 2-methyl-1-phenyl-1-propan-1-ol, a structurally similar compound. google.com The reduction can be carried out using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).

Proposed Reaction Scheme:

2-Methyl-2-phenoxy-1-phenylpropan-1-onethis compound

The choice of reducing agent can influence the reaction's selectivity and work-up procedure. Sodium borohydride is a milder and more selective reagent, making it a suitable choice for this transformation.

Strategies Utilizing Phenoxyacetophenone Derivatives

An alternative strategy for the synthesis of the precursor ketone, 2-methyl-2-phenoxy-1-phenylpropan-1-one, could involve the use of phenoxyacetophenone derivatives. One possible route is the α-methylation of 2-phenoxyacetophenone (B1211918). This would involve the formation of an enolate from 2-phenoxyacetophenone using a strong base, followed by reaction with a methylating agent like methyl iodide. This process would need to be repeated to introduce the second methyl group.

Another approach could be a Friedel-Crafts acylation of a suitable phenoxy-containing substrate with an appropriate acid chloride or anhydride. However, controlling the regioselectivity and preventing side reactions could be challenging. The synthesis of various acetophenone (B1666503) derivatives often serves as a basis for creating more complex molecules. nih.gov

General Synthetic Approaches Applicable to Related Arylpropanols

The synthesis of arylpropanols, a class of compounds to which this compound belongs, can be accomplished through several general and robust synthetic methodologies.

Grignard Reagent-Mediated Additions to Aldehydes and Ketones

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the preparation of alcohols. organic-chemistry.orgchemguide.co.ukorgoreview.commasterorganicchemistry.comlibretexts.org The addition of a Grignard reagent to an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively. chemguide.co.uklibretexts.org

The general mechanism involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon. orgoreview.com This is followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. chemguide.co.uk

For the synthesis of a related compound, 2-methyl-1-phenylpropan-1-ol, a Grignard reaction between phenylmagnesium bromide and isobutyraldehyde (B47883) can be employed. google.com This highlights the utility of this method for creating similar structures.

Table 1: Examples of Grignard Reactions for Alcohol Synthesis

| Starting Aldehyde/Ketone | Grignard Reagent | Product Alcohol | Alcohol Type |

|---|---|---|---|

| Methanal | Ethylmagnesium bromide | 1-Propanol | Primary chemguide.co.uk |

| Ethanal | Phenylmagnesium bromide | 1-Phenylethanol (B42297) | Secondary libretexts.org |

| Acetone | Methylmagnesium iodide | 2-Methyl-2-propanol | Tertiary chemguide.co.uk |

Asymmetric Reduction Techniques for Chiral Alcohol Formation

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, the formation of a single enantiomer is often a key objective in pharmaceutical and fine chemical synthesis. Asymmetric reduction of the precursor ketone is a powerful strategy to achieve this. pharmtech.comwikipedia.orgnih.gov

Several methods for enantioselective ketone reduction have been developed:

Catalytic Hydrogenation: This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver hydrogen stereoselectively to one face of the carbonyl group. pharmtech.com Ruthenium complexes with chiral diphosphine ligands are particularly effective. pharmtech.com

Transfer Hydrogenation: In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a chiral catalyst. wikipedia.orgacs.org

Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral auxiliaries (e.g., Midland Alpine borane (B79455) reduction) can provide high enantioselectivity. wikipedia.org

Biocatalysis: Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of prochiral ketones with high enantioselectivity. pharmtech.comnih.gov

Table 2: Comparison of Asymmetric Reduction Techniques

| Technique | Typical Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Chiral Ru or Rh complexes pharmtech.com | High atom economy, high turnover numbers | Requires high-pressure equipment |

| Transfer Hydrogenation | Isopropanol, Formic acid, Chiral catalysts wikipedia.org | Milder conditions than hydrogenation | Lower atom economy than direct H₂ use |

| Stoichiometric Chiral Reagents | Midland Alpine borane wikipedia.org | High enantioselectivity for certain substrates | Requires stoichiometric amounts of chiral material |

Hydrogenation and Hydrogenolysis Reactions in Synthesis

Hydrogenation is a fundamental reaction in organic synthesis, typically involving the addition of hydrogen across a double or triple bond in the presence of a catalyst. mdpi.com In the context of synthesizing arylpropanols, hydrogenation is primarily used for the reduction of carbonyl groups, as discussed in the asymmetric reduction section.

Hydrogenolysis, on the other hand, is a reaction where a chemical bond is cleaved by hydrogen. mdpi.com This can be a competing reaction during the hydrogenation of certain functional groups. For instance, benzylic alcohols can sometimes undergo hydrogenolysis to form the corresponding alkane. Careful selection of the catalyst and reaction conditions is crucial to favor the desired hydrogenation over hydrogenolysis. For example, in the synthesis of propanols from glycerol, bifunctional catalysts are used to facilitate both dehydration and subsequent hydrogenation steps. mdpi.com

Reaction Mechanisms of Functional Group Interconversions Involving the Alcohol Moiety

The reactivity of the secondary alcohol in this compound is governed by its electronic and steric environment. The phenyl group stabilizes developing positive charge at the benzylic position, influencing pathways that involve carbocationic intermediates. Conversely, the bulky gem-dimethyl and phenoxy substituents at the adjacent carbon create significant steric hindrance, which can direct the course of certain reactions.

Oxidative Transformations to Carbonyl Compounds

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 2-methyl-2-phenoxy-1-phenylpropan-1-one, is a fundamental transformation. Various reagents and catalytic systems can achieve this, often proceeding through distinct mechanistic pathways.

One illustrative parallel is the photocatalytic oxidation of the related compound, 2-phenoxy-1-phenylethanol (B2873073). In a study utilizing a Cd-MOF/S/Ni–NiO composite material, the oxidation to 2-phenoxy-1-phenylethanone was achieved alongside hydrogen evolution. rsc.org The proposed mechanism suggests that photogenerated holes (h⁺) are the primary oxidizing species responsible for the transformation. rsc.org This process highlights a green chemistry approach, using light energy to drive the reaction. While specific yields for the direct oxidation of this compound are not extensively reported, analogous systems suggest high conversion rates are possible under optimized conditions. For instance, with the addition of Ni-NiO, the yield of 2-phenoxy-1-phenylethanone increased significantly to 62%, with near-complete conversion of the starting alcohol. rsc.org

More conventional oxidizing agents for secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). The mechanism of oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. libretexts.orgmsu.edu Subsequent abstraction of the benzylic proton by a base (such as water) facilitates an E2-like elimination, leading to the formation of the ketone and a reduced chromium species. libretexts.org

| Oxidizing System | Substrate Analogue | Product | Key Mechanistic Feature | Reported Yield |

| Cd-MOF/S/Ni–NiO (photocatalytic) | 2-phenoxy-1-phenylethanol | 2-phenoxy-1-phenylethanone | Oxidation by photogenerated holes (h⁺) | 62% rsc.org |

| Chromic Acid (H₂CrO₄) | General Secondary Alcohols | Ketone | Formation of a chromate ester intermediate followed by E2 elimination. libretexts.orgmsu.edu | High |

| Pyridinium Chlorochromate (PCC) | General Secondary Alcohols | Ketone | Milder oxidation, proceeds via a chromate ester. libretexts.org | High |

Reduction Pathways Leading to Alkane Derivatives

The reduction of the benzylic alcohol in this compound to the corresponding alkane, 1-methyl-1-phenoxy-2-phenylpropane, involves the complete removal of the hydroxyl group.

A robust method for the reduction of benzylic alcohols utilizes hydriodic acid (HI) in a biphasic system, often with red phosphorus to regenerate the HI. nih.govbeilstein-journals.org The mechanism is proposed to occur in two main steps. First, a nucleophilic substitution of the protonated hydroxyl group by iodide ion occurs, likely proceeding through an S(_N)1 mechanism given the stability of the resulting benzylic carbocation. This forms an alkyl iodide intermediate. The second step is the reduction of the alkyl iodide by another molecule of HI. nih.gov Evidence suggests this latter step may proceed via a single electron transfer (SET) mechanism, involving radical intermediates. nih.gov The reactivity of alcohols in this system follows the order of tertiary > secondary > primary, consistent with the stability of the carbocation intermediate. nih.govbeilstein-journals.org

| Reducing Agent/System | Substrate Type | Product | Proposed Mechanism | Key Features |

| Hydriodic Acid (HI) / Red Phosphorus | Benzylic Alcohols | Alkanes | S(_N)1 substitution to form an alkyl iodide, followed by SET reduction of the iodide. nih.govbeilstein-journals.org | Biphasic system allows for milder conditions; tolerates various functional groups. nih.gov |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by various nucleophiles. The mechanistic pathway, either S(_N)1 or S(_N)2, is highly dependent on the reaction conditions and the nature of the nucleophile.

Due to the stability of the secondary benzylic carbocation that can be formed, S(_N)1 reactions are plausible, especially under acidic conditions where the hydroxyl group is protonated to form a good leaving group (water). libretexts.orgmsu.edu This pathway would lead to a racemic mixture of products if the starting alcohol is chiral.

Conversely, S(_N)2 reactions, which proceed with inversion of stereochemistry, are also possible. For an S(_N)2 reaction to occur, the hydroxyl group must first be converted into a better leaving group, for example, by tosylation. However, the significant steric hindrance around the reaction center in this compound would likely disfavor a classic S(_N)2 pathway.

The Mitsunobu reaction offers an alternative for achieving nucleophilic substitution with inversion of configuration under milder, neutral conditions. organic-chemistry.org This reaction utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol. organic-chemistry.org The mechanism involves the formation of an oxyphosphonium salt, which is then displaced by a nucleophile in an S(_N)2 fashion. organic-chemistry.org Phenols are common nucleophiles in Mitsunobu reactions, which could be used to introduce a different substituted phenoxy group. commonorganicchemistry.com

| Reaction Type | Key Reagents | Intermediate | Stereochemical Outcome | Notes |

| S(_N)1 | Strong Acid (e.g., HBr, HCl) | Benzylic Carbocation | Racemization | Favored by the stability of the benzylic carbocation. libretexts.org |

| S(_N)2 | Tosyl Chloride, then Nucleophile | Tosylate Ester | Inversion | Likely hindered by sterics in this specific substrate. |

| Mitsunobu Reaction | Triphenylphosphine, DEAD, Nucleophile | Oxyphosphonium Salt | Inversion | Allows for substitution under mild conditions with a variety of nucleophiles. organic-chemistry.org |

Deoxygenation Processes and C-O Bond Cleavage Mechanistic Studies

Deoxygenation, the net replacement of the hydroxyl group with a hydrogen atom, is synonymous with the reduction to the alkane derivative as discussed in section 2.3.2. However, the term often refers to specific methodologies, most notably the Barton-McCombie deoxygenation.

The Barton-McCombie reaction is a free-radical chain reaction that provides a powerful method for the deoxygenation of secondary alcohols. alfa-chemistry.comwikipedia.org The mechanism involves two key stages. First, the alcohol is converted into a thiocarbonyl derivative, such as a xanthate ester. alfa-chemistry.comwikipedia.org In the second stage, a radical initiator (like AIBN) generates a tributyltin radical from tributyltin hydride. This tin radical attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the C-O bond and the formation of a carbon-centered radical. wikipedia.org This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and propagate the radical chain. wikipedia.org The formation of a strong tin-sulfur bond provides the thermodynamic driving force for the reaction. organic-chemistry.org While this method is highly effective for many secondary alcohols, the toxicity and difficulty in removing tin-based byproducts have led to the development of alternative hydrogen sources. alfa-chemistry.com

| Deoxygenation Method | Key Reagents | Key Intermediate | Mechanism | Applicability |

| Barton-McCombie Deoxygenation | Thiocarbonyl derivative, Tributyltin hydride, AIBN | Carbon-centered radical | Free-radical chain reaction involving a thiocarbonyl derivative. alfa-chemistry.comwikipedia.org | Broadly applicable to secondary alcohols. thieme-connect.com |

Stereochemical Analysis and Enantioselective Control

Elucidation of Chiral Centers and Stereoisomeric Forms of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol and Analogues

The structure of this compound contains two chiral centers, which are carbon atoms attached to four different substituent groups. The presence of these stereocenters means the molecule can exist in multiple stereoisomeric forms.

The key chiral centers are:

C1: The carbon atom bonded to the hydroxyl (-OH) group and the phenyl group.

C2: The carbon atom bonded to the methyl (-CH3) group and the phenoxy (-O-Ph) group.

With two chiral centers, a maximum of 2n (where n is the number of chiral centers) stereoisomers are possible. For this compound, there can be up to four distinct stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). These consist of two pairs of enantiomers.

Analogous compounds, such as 2-methyl-1-phenylpropan-1-ol, also exhibit chirality. This analogue has one chiral center at the carbon atom bearing the hydroxyl group, making it exist as a pair of enantiomers, (R)- and (S)-2-methyl-1-phenylpropan-1-ol. biosynth.com The analysis of such analogues provides a foundational understanding of the stereochemical properties within this class of substituted propanols.

Table 1: Chiral Centers and Potential Stereoisomers

| Compound | Chiral Center(s) | Number of Potential Stereoisomers | Stereoisomeric Forms |

|---|---|---|---|

| This compound | C1 (CH-OH) and C2 (C-OPh) | 4 | (1R, 2R), (1S, 2S), (1R, 2S), (1S, 2R) |

| 2-Methyl-1-phenylpropan-1-ol | C1 (CH-OH) | 2 | (R) and (S) |

Methodologies for Enantioselective Synthesis of Substituted Propan-1-ols

Controlling the stereochemical outcome of a reaction to selectively produce one enantiomer over others is a significant goal in organic chemistry. For substituted propan-1-ols and related structures like 1,3-amino alcohols, various methodologies have been developed.

One prominent approach involves organocatalysis, particularly the use of chiral catalysts like proline. nih.govnih.gov A novel method for the asymmetric synthesis of both syn- and anti-1,3-amino alcohols utilizes a proline-catalyzed sequential α-aminoxylation/α-amination followed by a Horner-Wadsworth-Emmons (HWE) olefination of aldehydes. nih.gov This strategy demonstrates the ability to construct specific stereochemical relationships between adjacent functional groups.

Another key strategy is the reduction of prochiral ketones. wikipedia.org The enantioselective reduction of a ketone precursor using chiral reducing agents or catalysts can yield a specific enantiomer of the corresponding alcohol. For instance, (1R)-2-methyl-1-phenylpropan-1-ol can be synthesized from the reaction of methyl acetate (B1210297) with phenylmagnesium bromide, where control of stereochemistry is critical. biosynth.com

Table 2: Selected Methodologies for Enantioselective Synthesis

| Methodology | Key Reagents/Catalysts | Target Structure Type | Key Features |

|---|---|---|---|

| Organocatalysis | L-Proline | syn/anti-1,3-amino alcohols | Sequential α-aminoxylation/α-amination, followed by HWE olefination. nih.gov |

| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst) | Chiral secondary alcohols | Reduction of a prochiral ketone to a specific alcohol enantiomer. |

Stereochemical Influence on Reaction Pathways and Molecular Recognition

The specific three-dimensional arrangement of atoms in a chiral molecule profoundly influences its chemical reactivity and how it interacts with other chiral molecules, a concept known as molecular recognition.

The stereochemistry at a reacting center can dictate the pathway a reaction will follow. For example, in nucleophilic substitution reactions, the mechanism can lead to different stereochemical outcomes. An SN2 reaction proceeds with an inversion of stereochemistry at the carbon center, while an SN1 reaction, which goes through a planar carbocation intermediate, often results in racemization (a mixture of both enantiomers). libretexts.org The ability of a nucleophile to attack from either face of the carbocation leads to a loss of stereochemical information. libretexts.org

In biological systems and chiral catalysis, molecular recognition is paramount. The specific shape of a molecule, determined by its stereochemistry, allows it to fit into the active site of an enzyme or bind to a receptor. The incorporation of conformationally rigid units, such as proline analogues, into peptides is a powerful tool for influencing their structure and biological activity. nih.gov The synthesis of quaternary proline analogues with high stereocontrol highlights the importance of precise three-dimensional structures for achieving desired biological effects. nih.gov This principle extends to all chiral molecules, where different enantiomers can have vastly different interactions within a chiral environment.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Methyl-2-phenoxy-1-phenylpropan-1-ol, ¹H and ¹³C NMR would be critical for confirming its complex structure.

Expected ¹H NMR Spectral Features: Without experimental data, one can predict the expected regions for the proton signals based on the structure's functional groups.

Aromatic Protons: Signals for the protons on the phenyl and phenoxy groups would appear in the downfield region, typically between 6.8 and 7.5 ppm. The specific splitting patterns would depend on the substitution and coupling between adjacent protons.

Benzylic Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group and the phenyl ring would likely appear as a singlet or a narrowly split multiplet. Its chemical shift would be influenced by the neighboring groups.

Methyl Protons (-C(CH₃)₂-): The two methyl groups are chemically equivalent and would be expected to produce a single, sharp signal in the upfield region, likely around 1.2-1.6 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal can appear over a broad chemical shift range and its position is concentration and solvent dependent. It can be identified by its broadness or by deuterium (B1214612) exchange.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Aromatic Carbons: Multiple signals would be present in the 115-160 ppm region, corresponding to the carbons of the phenyl and phenoxy rings.

Quaternary Carbons: The carbon atom attached to the two methyl groups and the phenoxy group, as well as the ipso-carbons of the aromatic rings, would appear as distinct signals.

Carbinol Carbon (-CH(OH)-): The carbon atom bonded to the hydroxyl group would resonate in the 65-85 ppm range.

Methyl Carbons (-C(CH₃)₂-): A single signal in the upfield region (around 20-30 ppm) would correspond to the two equivalent methyl carbons.

Reaction Monitoring: NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time. nih.govnih.govchemicalbook.comparchem.com It allows for the quantitative tracking of reactants, intermediates, and products without the need for sample isolation. parchem.com For the synthesis of this compound, one could monitor the disappearance of reactant signals and the concurrent appearance of product signals to determine reaction kinetics and endpoints. chemicalbook.com

Utilization of Mass Spectrometry for Reaction Pathway Elucidation and Product Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.

Expected Mass Spectrum Features: In an electron ionization (EI) mass spectrum of this compound (Molecular Weight: 242.3 g/mol ), one would expect to observe a molecular ion peak (M⁺) at m/z 242. The fragmentation pattern would be crucial for confirming the structure. Predicted fragmentation pathways could include:

Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon, leading to characteristic fragments.

Loss of a water molecule from the molecular ion.

Fragmentation of the phenoxy group.

Reaction Pathway Elucidation: By coupling a reaction vessel to a mass spectrometer, often via a chromatographic system like GC-MS or LC-MS, chemists can identify intermediates and byproducts formed during the synthesis of this compound. This provides invaluable insight into the reaction mechanism, helping to optimize conditions and improve yields.

Advanced Infrared and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Expected Infrared (IR) Spectral Features: The IR spectrum of this compound would be expected to show characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. chemsrc.com

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. chemsrc.com

C=C Stretches (Aromatic): Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl and phenoxy rings. chemsrc.com

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region would correspond to the C-O stretching of the alcohol and the ether linkages. chemsrc.com

Fingerprint Region: The region below 1400 cm⁻¹ would contain a complex pattern of bands unique to the molecule, serving as a "fingerprint" for identification. uq.edu.au

Expected Raman Spectral Features: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give rise to strong Raman signals. The non-polar C-C bonds in the backbone might also be more prominent in the Raman spectrum compared to the IR spectrum.

Conformational Studies: Advanced vibrational spectroscopy techniques, sometimes combined with computational chemistry, can be used to study the different possible conformations (spatial arrangements of atoms) of a flexible molecule like this compound. docbrown.info By analyzing subtle changes in the vibrational spectra under different conditions (e.g., temperature, solvent), it is possible to infer information about the most stable conformers and the energy barriers between them. youtube.com

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of "2-Methyl-2-phenoxy-1-phenylpropan-1-ol". Methods such as Density Functional Theory (DFT) are employed to determine the molecule's electronic structure. These calculations can elucidate the distribution of electron density and identify the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, as it provides information about the molecule's chemical reactivity and kinetic stability.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, help in predicting how the molecule will interact with other chemical species. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. For a related compound, 2-bromo-2-methyl-1-phenylpropan-1-one, similar DFT calculations were used to determine its molecular geometry and various molecular parameters. journalijar.com

Table 1: Calculated Electronic Properties of a Related Compound (Illustrative)

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | - | DFT/B3LYP |

| LUMO Energy | - | DFT/B3LYP |

| HOMO-LUMO Gap | - | DFT/B3LYP |

| Electronegativity (χ) | - | Calculated |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of "this compound" are explored through conformational analysis using molecular mechanics and molecular dynamics (MD) simulations. These methods allow for the identification of stable conformers and the investigation of the molecule's dynamic behavior over time. By simulating the molecule's movements, researchers can understand how it might change its shape to interact with other molecules, which is crucial for predicting its biological activity and physical properties.

MD simulations can reveal the stability of different conformations and the energy barriers between them. For instance, in a study of novel quinazoline (B50416) derivatives, MD simulations were used to assess the stability of ligand-receptor complexes by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over a simulation period. dergipark.org.tr This type of analysis for "this compound" would provide insights into its structural stability.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are invaluable for elucidating the potential reaction mechanisms involving "this compound". By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the high-energy structures that connect reactants and products. Understanding the structure and energy of these transition states is key to predicting reaction rates and pathways.

These studies often employ quantum mechanical methods to model the breaking and forming of chemical bonds. For example, theoretical investigations into organic reaction mechanisms can utilize molecular orbital theory to explain the control of reactions. uci.edu Such an approach for "this compound" could predict its reactivity in various chemical transformations.

In Silico Prediction of Molecular Interactions and Selectivity

In silico methods are widely used to predict how "this compound" might interact with biological targets such as proteins. nih.gov Molecular docking is a primary tool for this purpose, where the molecule is computationally placed into the binding site of a target protein to predict its binding affinity and orientation. nih.govmdpi.com This can help in identifying potential biological activities and in the design of new therapeutic agents. nih.gov

These predictions are guided by scoring functions that estimate the strength of the interaction. Furthermore, the selectivity of the molecule for a particular target over others can be assessed by comparing the docking scores across different proteins. The ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound can also be predicted using computational models, which is essential in drug discovery to assess its drug-likeness. dergipark.org.trresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-2-methyl-1-phenylpropan-1-one |

Applications in Advanced Organic Transformations and Catalysis

Role as Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

Asymmetric synthesis is a critical field focused on creating stereochemically pure compounds, which is vital in the pharmaceutical and fine chemical industries. A key strategy in this field is the use of a chiral auxiliary, which is a stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction. york.ac.ukresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

While substituted alcohols and their derivatives are foundational to many chiral auxiliaries, there is no specific documentation in the provided search results detailing the use of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol for this purpose. However, its structure contains a stereogenic center at the carbon bearing the hydroxyl group, making it a chiral alcohol. In principle, such molecules can serve as valuable chiral building blocks or synthons. researchgate.net These building blocks are enantiomerically pure starting materials that can be incorporated into a larger molecule, transferring their chirality to the final product. The development of new auxiliaries is a continuous process, and arylpropanol structures are of interest due to their synthetic accessibility and potential to influence stereoselective transformations like alkylations and aldol (B89426) reactions. researchgate.net

Catalytic Applications and Mechanistic Aspects

The catalytic transformation of alcohols is a cornerstone of modern organic synthesis and sustainable chemistry. The reactivity of this compound can be projected based on studies of other substituted alcohols and arylpropanols in various catalytic systems.

The design of catalytic systems often targets the specific functional groups within a molecule. For an arylpropanol like this compound, catalysts can be developed to target the hydroxyl group for dehydration or oxidation, or the ether linkage for cleavage. rsc.org The development of such catalysts is a major goal in fields like biomass conversion, where lignin (B12514952)—a polymer rich in arylpropanol and ether structures—is a key feedstock. rsc.orgrsc.org

Catalyst design focuses on achieving high activity and selectivity under mild conditions. acs.org For alcohol transformations, this includes homogeneous catalysts like metal triflates (e.g., Ti(OTf)₄, Hf(OTf)₄) for dehydration reactions and various ruthenium and rhodium pincer complexes for acceptorless dehydrogenation. rsc.orgresearchgate.net Heterogeneous catalysts, prized for their stability and recyclability, are also extensively developed, with examples including metal oxides and zeolites for dehydration and supported noble metals (e.g., Ru, Pd, Ni) for hydrogenation and hydrogenolysis. rsc.orgrsc.org

Both homogeneous and heterogeneous catalysis offer distinct advantages for reactions involving substituted alcohols. rsc.org

Homogeneous Catalysis: These systems, where the catalyst is in the same phase as the reactants, are often associated with high selectivity and activity under milder reaction conditions due to well-defined active sites. acs.org For instance, ruthenium and iridium complexes have been effectively used for the dehydrogenation of alcohols. acs.orgresearchgate.net However, catalyst separation from the product can be challenging. rsc.org

Heterogeneous Catalysis: In these systems, the catalyst is in a different phase from the reactants, which greatly simplifies product separation and catalyst recycling—a major advantage for industrial processes. rsc.org Supported metal catalysts, such as ruthenium on carbon (Ru/C) or nickel on various supports, are widely studied for the hydrogenolysis and hydrodeoxygenation of substituted alcohols and ether compounds, including those that model the β-O-4 linkage in lignin. researchgate.netacs.orgnih.gov The support itself, such as acidic zeolites, can also play a crucial catalytic role, for example, in dehydration steps. acs.org

Insights into Specific Transformation Mechanisms

The transformation of this compound is best understood by examining studies on closely related lignin model compounds, particularly 2-phenoxy-1-phenylethanol (B2873073) , which also features a β-O-4 aryl ether linkage. This bond is the most common linkage in lignin, and its cleavage is a primary goal in converting biomass into valuable aromatic chemicals.

Oxidative cleavage is a key strategy for breaking down complex molecules like lignin models. While direct studies on this compound are not available, research on the oxidative pathways of 2-phenoxy-1-phenylethanol and its oxidized form, 2-phenoxy-1-phenylethanone, is highly informative. These reactions typically target the Cα-Cβ bond or the β-O-4 ether linkage.

Catalytic oxidation of 2-phenoxy-1-phenylethanol can yield several products depending on the catalyst and conditions. For example, using a Cd-MOF/S/Ni–NiO composite photocatalyst, 2-phenoxy-1-phenylethanol can be converted into phenol , acetophenone (B1666503) , and 2-phenoxy-1-phenylethanone . rsc.org Similarly, polymer-supported Ni-Salen complexes have been shown to effectively catalyze the oxidative cleavage of 2-phenoxy-1-phenylethanone, achieving high conversion and selectivity to cleavage products. rsc.orgrsc.org The primary mechanism often involves the cleavage of the C-O ether bond. rsc.org

Table 1: Representative Catalytic Systems for Oxidative Cleavage of Lignin Model Compounds

| Model Compound | Catalyst System | Key Products | Reference |

| 2-phenoxy-1-phenylethanol | Cd-MOF/S/Ni–NiO (Photocatalyst) | Phenol, Acetophenone, 2-phenoxy-1-phenylethanone | rsc.org |

| 2-phenoxy-1-phenylethanone | Polymer-supported Ni-Salen | Oxidative cleavage products | rsc.orgrsc.org |

| 2-phenoxy-1-phenylethanol | Pd/CeO₂ | Phenol, Benzoic Acid, Acetic Acid | researchgate.net |

Hydrogenation and hydrodeoxygenation (HDO) are reductive processes crucial for upgrading biomass-derived molecules by removing oxygen and saturating aromatic rings to produce hydrocarbons suitable for fuel. The β-O-4 ether bond in models like 2-phenoxy-1-phenylethanol is a primary target for cleavage via hydrogenolysis.

Studies using catalysts like nickel, ruthenium, platinum, and palladium show a common primary step: the hydrogenolysis of the C-O ether bond. researchgate.netnih.govrug.nl For 2-phenoxy-1-phenylethanol, this cleavage results in the formation of phenol and 1-phenylethanol (B42297) . researchgate.netnih.gov These monomeric products can then undergo further reactions. 1-phenylethanol can be deoxygenated to ethylbenzene , which can be subsequently hydrogenated to ethylcyclohexane . nih.gov Phenol can be hydrogenated to cyclohexanol and further to cyclohexane . rug.nl The selectivity towards specific products can be controlled by tuning the catalyst and reaction conditions such as temperature and pressure. nih.gov For instance, Ni-based catalysts have demonstrated high conversion of 2-phenoxy-1-phenylethanol at temperatures as low as 120°C. nih.gov

Table 2: Reaction Pathways in the Hydrodeoxygenation of 2-phenoxy-1-phenylethanol

| Catalyst | Primary Cleavage Products | Subsequent Products | Reference |

| Ru/C | Phenol, 1-Phenylethanol | Acetophenone, Phenethyl alcohol, Ethylbenzene | researchgate.net |

| Ni/C | Phenol, Ethylbenzene | Cyclohexanol, Ethylcyclohexane | nih.gov |

| Pt/C, Pd/C, Ru/C | Phenol, Cyclohexanol | Cyclohexane | rug.nl |

| Ru/HZSM-5 | Cyclohexane | (Complete conversion) | acs.org |

Future Research Directions and Unexplored Avenues for 2 Methyl 2 Phenoxy 1 Phenylpropan 1 Ol

Development of Novel and Sustainable Synthetic Methodologies

Currently, established and optimized synthetic routes for 2-Methyl-2-phenoxy-1-phenylpropan-1-ol are not readily found in the public domain. Future research should prioritize the development of efficient and environmentally benign methods for its preparation. Key areas of investigation would include:

Green Chemistry Approaches: Exploring synthetic pathways that utilize non-toxic solvents, renewable starting materials, and minimize waste generation. This could involve investigating biocatalytic methods or the use of heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting material atoms into the final product. This could involve exploring addition reactions or catalytic C-H activation/functionalization pathways.

Process Optimization: A systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing energy consumption.

A hypothetical sustainable synthesis could involve the catalytic asymmetric addition of a phenoxy-substituted Grignard reagent to isobutyraldehyde (B47883), or a transition-metal-catalyzed cross-coupling reaction. The efficiency and environmental impact of such potential routes would need to be rigorously evaluated.

Exploration of Unconventional Catalytic Roles and Reactivity Profiles

The unique structural features of this compound, including a chiral center, a hydroxyl group, and a phenoxy ether linkage, suggest the potential for interesting and unconventional catalytic activities. Future research could explore:

Organocatalysis: Investigating its potential as a chiral organocatalyst in asymmetric reactions, leveraging the stereogenic center and the hydrogen-bond-donating hydroxyl group.

Ligand Development: Utilizing the molecule as a scaffold for the synthesis of novel ligands for transition metal catalysis. The oxygen atoms could act as coordination sites for metal centers, potentially influencing the selectivity and activity of catalytic transformations.

Unusual Reactivity: Probing the reactivity of the molecule under various conditions to uncover novel transformations. For instance, intramolecular cyclization reactions or rearrangements could lead to the formation of complex heterocyclic structures.

Advanced Integrated Experimental and Computational Approaches for Mechanistic Discovery

To guide the development of synthetic methods and catalytic applications, a thorough understanding of the reaction mechanisms involving this compound is crucial. An integrated approach combining experimental and computational techniques would be highly beneficial:

Kinetic Studies: Performing detailed kinetic analysis of its formation and subsequent reactions to elucidate reaction orders, activation energies, and the influence of various parameters on the reaction rate.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to identify and characterize reaction intermediates and transition states.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate energetic barriers, and predict the structures of intermediates and transition states. This can provide insights that are difficult to obtain through experimental means alone.

Potential for Derivatization in the Synthesis of Complex Molecular Architectures

The functional groups present in this compound make it an attractive starting point for the synthesis of more complex and potentially bioactive molecules. Future research in this area could focus on:

Modification of the Hydroxyl Group: Esterification, etherification, or replacement of the hydroxyl group to introduce new functionalities and modulate the molecule's properties.

Functionalization of the Phenyl Rings: Electrophilic aromatic substitution or cross-coupling reactions on the phenyl and phenoxy rings to attach various substituents, thereby creating a library of derivatives.

Chiral Resolution and Enantioselective Synthesis: Developing methods to separate the enantiomers of this compound or to synthesize them selectively. The individual enantiomers could then be used as building blocks in the synthesis of stereochemically defined complex molecules.

The derivatization of this compound could lead to the discovery of new pharmaceuticals, agrochemicals, or materials with novel properties.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Methyl-2-phenoxy-1-phenylpropan-1-ol, and how can key intermediates be optimized?

- Methodological Answer : The synthesis can be approached via nucleophilic substitution or condensation reactions. For example, phenoxy groups can be introduced via Williamson ether synthesis using 2-phenoxypropanol derivatives and appropriately substituted benzyl halides. Key intermediates like 2-methyl-1-phenylpropan-1-ol should be prioritized for stereochemical control. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate the target compound. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How can researchers achieve >95% purity for this compound using analytical techniques?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS (electron ionization mode) for purity assessment. For chiral resolution, use chiral stationary phases (e.g., amylose-based columns). Reference standards from pharmacopeial guidelines (e.g., EP impurities) can aid in identifying byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation (risk of inhalation). Store at 2–8°C in airtight containers. In case of skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes. Emergency protocols align with OSHA guidelines for similar alcohols .

Advanced Research Questions

Q. How can discrepancies in NMR data for stereoisomers of this compound be resolved?

- Methodological Answer : Use 2D NMR (COSY, NOESY) to distinguish diastereomers. For enantiomers, employ chiral shift reagents (e.g., Eu(hfc)₃) or compare with optically pure standards. Computational modeling (DFT for chemical shift prediction) can validate assignments. Cross-reference with X-ray crystallography data from structurally analogous compounds (e.g., cyclopropanol derivatives) .

Q. What strategies mitigate steric hindrance effects during nucleophilic reactions involving this compound?

- Methodological Answer : Optimize reaction conditions: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Introduce bulky leaving groups (e.g., tosylates) to improve reaction rates. Kinetic studies (variable-temperature NMR) can identify transition states influenced by the 2-methyl and phenoxy groups .

Q. How does pH and temperature affect the thermodynamic stability of this compound?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Under acidic conditions (pH <3), esterification of the alcohol may occur; under basic conditions (pH >10), ether cleavage is possible. Store in neutral buffers (pH 6–8) at controlled temperatures to minimize degradation .

Q. Can computational models predict oxidative degradation pathways for this compound?

- Methodological Answer : Use DFT calculations (Gaussian or ORCA software) to model radical intermediates formed during oxidation. Compare with experimental LC-MS/MS data to identify primary degradation products (e.g., quinone derivatives from phenoxy group oxidation). Validate with kinetic isotope effects or trapping experiments .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer : Re-evaluate solubility using standardized methods (e.g., shake-flask technique in USP buffers). Consider polymorphic forms (analyzed via XRD) or residual solvents (GC headspace analysis) as confounding factors. Cross-validate with computational solubility predictors (e.g., COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.